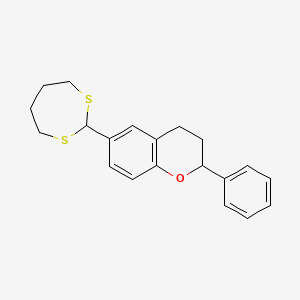

6-(1,3-Dithiepan-2-yl)-2-phenylchromane

Description

6-(1,3-Dithiepan-2-yl)-2-phenylchromane is a synthetic chromane derivative characterized by a 2-phenylchromane backbone substituted at the 6-position with a 1,3-dithiepan ring system. Experimental studies using INS-1E pancreatic β-cells and L6 myoblasts demonstrated that the compound enhances glucose uptake in muscle cells and stimulates insulin secretion in a dose- and time-dependent manner at low micromolar concentrations . The 1,3-dithiepan moiety, a seven-membered sulfur-containing heterocycle, is hypothesized to contribute to its bioactivity by influencing molecular interactions with cellular targets, though the exact mechanism remains under investigation.

Properties

IUPAC Name |

6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIGMAWUOUESHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane typically involves the base-catalyzed thiol-yne “click” polyaddition reaction. This method utilizes dithiols and alkynones as starting materials. For instance, the polymerization of 1,4-butanedithiol with 1-phenyl-2-propyn-1-one under high concentration conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dithiepan-2-yl)-2-phenylchromane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiepan ring to a simpler thiol or thioether.

Substitution: The phenyl and chromane rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-(1,3-Dithiepan-2-yl)-2-phenylchromane has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane involves its interaction with molecular targets such as enzymes and receptors. The dithiepan ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The phenyl and chromane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

This compound Substituents: 1,3-dithiepan at position 4. Bioactivity: Enhances glucose uptake (L6 myotubes) and insulin secretion (INS-1E cells). Study Model: In vitro cell-based assays.

Natural 2-Phenylchromane Derivatives (e.g., Grapefruit Flavonoids) Substituents: Hydroxyl, methoxy, or glycosyl groups (e.g., naringin, hesperidin). Bioactivity: Antioxidant, anti-inflammatory, and cardioprotective effects. Study Model: Plant extracts and in vivo animal studies. Significance: Naturally occurring compounds with variability in bioactivity due to environmental factors (e.g., growing season, geography) .

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl 6-O-β-D-allopyranosyl-β-D-allopyranoside Substituents: Hydroxy, methyl, and glycosyl groups. Bioactivity: Inferred antioxidant properties (based on structural similarity to flavonoids). Study Model: Not explicitly reported; activities extrapolated from related chromanols. Significance: Highlights the role of polar substituents in radical-scavenging capacity .

Comparative Data Table

Critical Insights

This may explain its efficacy in glucose metabolism regulation . Hydroxyl and glycosyl groups in natural derivatives improve water solubility and antioxidant capacity but may limit cellular uptake efficiency .

Experimental Models :

- Synthetic compounds like this compound are typically evaluated in controlled in vitro systems (e.g., INS-1E cells), whereas natural derivatives are often studied in complex matrices (e.g., plant extracts), complicating direct comparisons .

Therapeutic Potential: The target compound’s dual action on insulin secretion and glucose uptake distinguishes it from natural antioxidants, positioning it as a candidate for diabetes management. Natural derivatives, however, excel in mitigating oxidative stress-related pathologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.